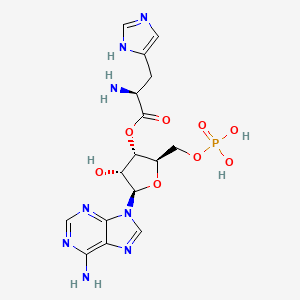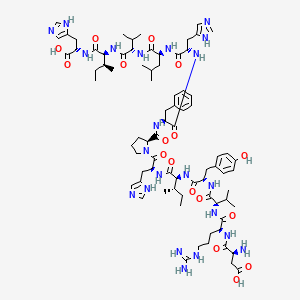
Angiotensinogen (1-13) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensinogen (1-13) (human) is a peptide fragment derived from the precursor protein angiotensinogen. Angiotensinogen is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. The peptide fragment angiotensinogen (1-13) is of significant interest due to its potential biological activities and implications in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Angiotensinogen (1-13) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent environments to ensure the correct formation of peptide bonds .
Industrial Production Methods: Industrial production of angiotensinogen (1-13) (human) involves scaling up the SPPS process. This includes optimizing reaction conditions, such as the concentration of reagents and the duration of each synthesis step, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide fragment from by-products and impurities .
化学反応の分析
Types of Reactions: Angiotensinogen (1-13) (human) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
科学的研究の応用
Angiotensinogen (1-13) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the renin-angiotensin system and its potential effects on blood pressure regulation and fluid balance.
Medicine: Explored for its therapeutic potential in treating hypertension and cardiovascular diseases. It is also used in the development of diagnostic assays for angiotensinogen-related disorders.
Industry: Utilized in the production of peptide-based drugs and as a reference standard in quality control processes
作用機序
Angiotensinogen (1-13) (human) exerts its effects through the renin-angiotensin system. The peptide is cleaved by the enzyme renin to produce angiotensin I, which is further processed to generate various bioactive peptides, including angiotensin II. Angiotensin II binds to specific receptors, leading to vasoconstriction, increased blood pressure, and the regulation of fluid and electrolyte balance. The molecular targets and pathways involved include the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R), which mediate different physiological responses .
類似化合物との比較
Angiotensinogen (1-13) (human) can be compared with other angiotensin peptides, such as:
Angiotensin I: The immediate product of angiotensinogen cleavage by renin, which is further converted to angiotensin II.
Angiotensin II: The primary effector peptide of the renin-angiotensin system, known for its potent vasoconstrictive properties.
Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory effects, counteracting the actions of angiotensin II.
Uniqueness: Angiotensinogen (1-13) (human) is unique due to its specific sequence and the potential to generate multiple bioactive peptides through enzymatic processing. This versatility allows it to participate in various physiological processes and makes it a valuable target for therapeutic interventions .
特性
分子式 |
C79H116N22O17 |
|---|---|
分子量 |
1645.9 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 |
InChIキー |
LNAACUNIBFSGKG-NIHJDLRZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)

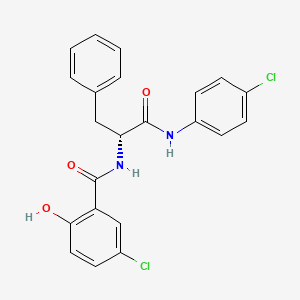

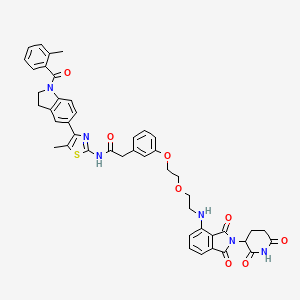
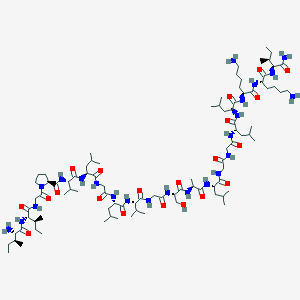

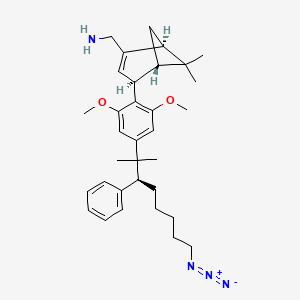
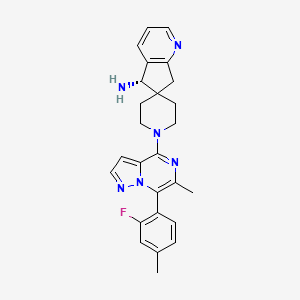
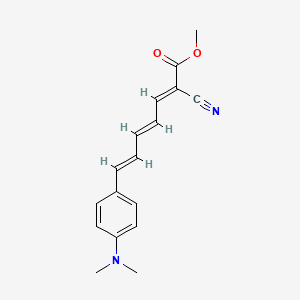
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)

